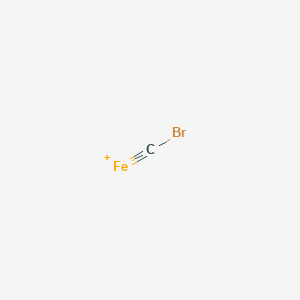
(Bromomethylidyne)iron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromomethylidyne)iron(1+) is a chemical compound that belongs to the class of organometallic compounds It consists of an iron atom bonded to a bromomethylidyne ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethylidyne)iron(1+) typically involves the reaction of iron complexes with bromomethylidyne precursors under controlled conditions. One common method is the reaction of iron pentacarbonyl with bromomethylidyne chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Bromomethylidyne)iron(1+) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Bromomethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The bromomethylidyne ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) or iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
(Bromomethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (Bromomethylidyne)iron(1+) involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (Chloromethylidyne)iron(1+)
- (Iodomethylidyne)iron(1+)
- (Methylidyne)iron(1+)
Uniqueness
(Bromomethylidyne)iron(1+) is unique due to the presence of the bromomethylidyne ligand, which imparts specific reactivity and properties to the compound. Compared to its analogs with different halogen ligands, it may exhibit different reactivity patterns and stability under various conditions.
Propiedades
Número CAS |
90143-37-6 |
|---|---|
Fórmula molecular |
CBrFe+ |
Peso molecular |
147.76 g/mol |
Nombre IUPAC |
bromomethylidyneiron(1+) |
InChI |
InChI=1S/CBr.Fe/c1-2;/q;+1 |
Clave InChI |
GUZVCLNHXUKJPG-UHFFFAOYSA-N |
SMILES canónico |
C(#[Fe+])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


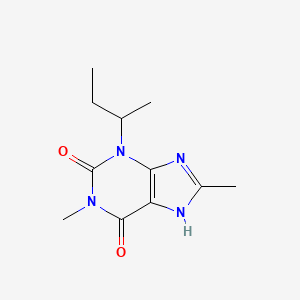
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
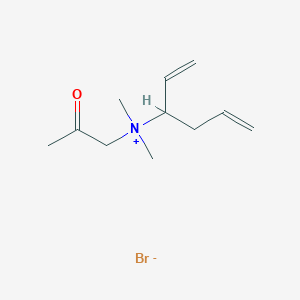

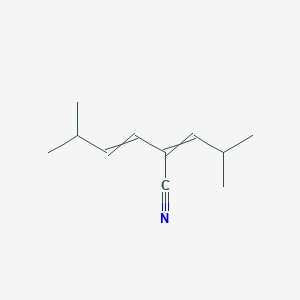
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)

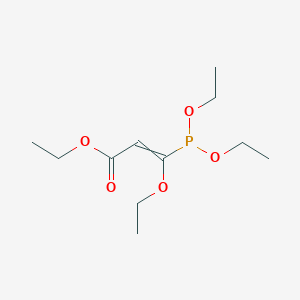
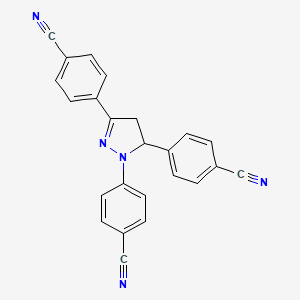


![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)

